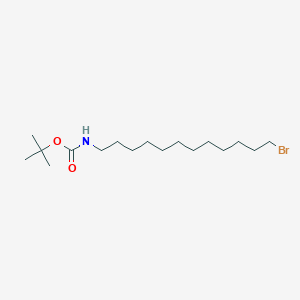

12-(t-Boc-amino)-1-dodecyl Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“12-(t-Boc-amino)-1-dodecyl Bromide” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) group . The Boc group plays a pivotal role in the synthesis of multifunctional targets and is often used in the context of amino functions . Primary amines are unique because they can accommodate two such groups .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The 3D structure of Boc-compounds was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . In contrast, benzyl carbamates require significantly stronger acidic conditions for their deprotection .Physical And Chemical Properties Analysis

The Boc group is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .Scientific Research Applications

Deprotection of Boc Amino Acids and Peptides

The compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. This method involves the use of a phosphonium ionic liquid, which has low viscosity, high thermal stability, and demonstrates a catalytic effect. This study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

Sustainable Method for N-Boc Deprotection

Another application of “12-(t-Boc-amino)-1-dodecyl Bromide” is in a sustainable method for N-Boc deprotection. This method uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which serves as both a reaction medium and a catalyst. The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Mechanism of Action

Target of Action

The primary target of 12-(t-Boc-amino)-1-dodecyl Bromide is the tert-butyloxycarbonyl (Boc) group . The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as deprotection . This involves the removal of the Boc group from the amine, which is facilitated by certain conditions or catalysts . For instance, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) can be used as a reaction medium and catalyst to enable the deprotection of a wide variety of N-Boc derivatives .

Biochemical Pathways

The deprotection of the Boc group affects the biochemical pathways involved in amine protection and deprotection . This process plays a significant role in organic synthesis, particularly in the synthesis of amides . The removal of the Boc group allows the amine to participate in further reactions, leading to the formation of various products .

Result of Action

The primary result of the action of 12-(t-Boc-amino)-1-dodecyl Bromide is the efficient conversion of N-Boc-protected amines to amides . This is achieved through the deprotection of the Boc group, which allows the amine to react with other compounds to form amides .

Action Environment

The action, efficacy, and stability of 12-(t-Boc-amino)-1-dodecyl Bromide can be influenced by various environmental factors. For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium and catalyst can enhance the efficiency of the deprotection process . The compound’s stability and reactivity can also be affected by factors such as temperature and pH .

Future Directions

A sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

properties

IUPAC Name |

tert-butyl N-(12-bromododecyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34BrNO2/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18/h4-15H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEYVOTVGMXGKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400835 |

Source

|

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-(t-Boc-amino)-1-dodecyl Bromide | |

CAS RN |

887353-35-7 |

Source

|

| Record name | 1,1-Dimethylethyl N-(12-bromododecyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-(t-Boc-amino)-1-dodecyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)